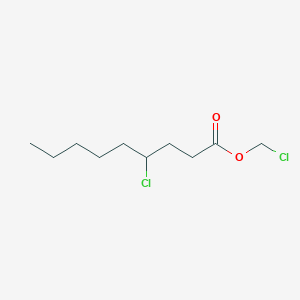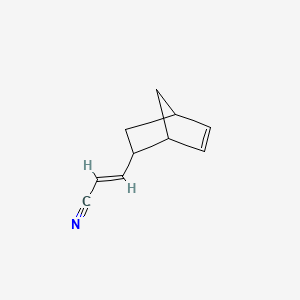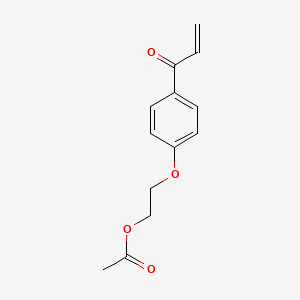
2-(4-Acryloylphenoxy)ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Acryloylphenoxy)ethyl acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of an acryloyl group attached to a phenoxy group, which is further linked to an ethyl acetate moiety. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acryloylphenoxy)ethyl acetate typically involves the esterification of 4-hydroxyphenyl acrylate with ethyl acetate. This reaction is usually catalyzed by an acid such as sulfuric acid or a Lewis acid like boron trifluoride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
化学反应分析
Types of Reactions
2-(4-Acryloylphenoxy)ethyl acetate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL-H).
Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Major Products Formed
科学研究应用
2-(4-Acryloylphenoxy)ethyl acetate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 2-(4-Acryloylphenoxy)ethyl acetate primarily involves its ability to undergo polymerization reactions. The acryloyl group is highly reactive and can participate in free radical polymerization, leading to the formation of cross-linked polymer networks. These polymers can interact with various molecular targets and pathways, depending on their specific functional groups and structure .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
Methyl acrylate: An ester used in the production of polymers and copolymers.
Phenoxyacetic acid: A compound with similar structural features but different reactivity and applications.
Uniqueness
2-(4-Acryloylphenoxy)ethyl acetate is unique due to its combination of an acryloyl group and a phenoxyethyl moiety. This unique structure imparts specific reactivity and properties, making it suitable for specialized applications in polymer chemistry and materials science .
属性
CAS 编号 |
82397-89-5 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
2-(4-prop-2-enoylphenoxy)ethyl acetate |
InChI |
InChI=1S/C13H14O4/c1-3-13(15)11-4-6-12(7-5-11)17-9-8-16-10(2)14/h3-7H,1,8-9H2,2H3 |
InChI 键 |
DUNYJXAASMQKPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCOC1=CC=C(C=C1)C(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


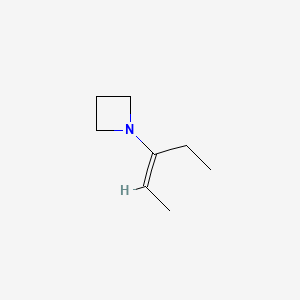


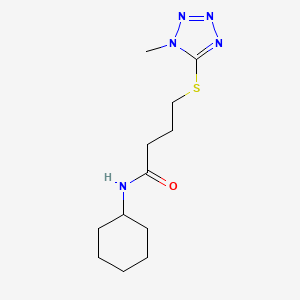
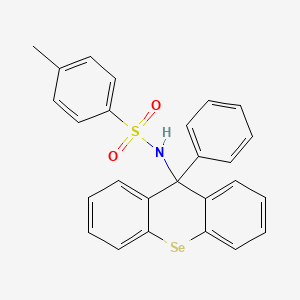

![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
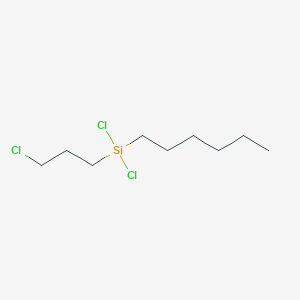
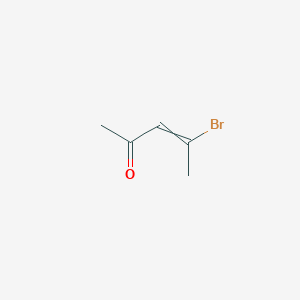

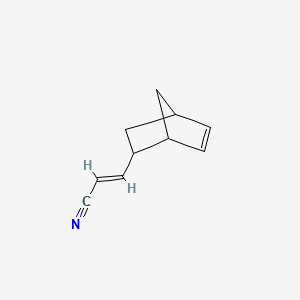
![(2-Azaspiro[5.5]undec-8-en-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14425655.png)
